molecular formula C23H33NO4 B586286 (R)-5-Hydroxymethyl Tolterodine Formate CAS No. 380636-49-7

(R)-5-Hydroxymethyl Tolterodine Formate

Cat. No.: B586286
CAS No.: 380636-49-7
M. Wt: 387.52
InChI Key: YXSFRJSZLSBBRR-VEIFNGETSA-N
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Description

(R)-5-Hydroxymethyl Tolterodine Formate (CAS: 380636-49-7) is a pharmacologically active metabolite of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder (OAB) syndrome. It is formed via hepatic oxidation of Tolterodine’s 5-methyl group by cytochrome P450 2D6 (CYP2D6) . The (R)-enantiomer is specifically associated with therapeutic activity due to its stereoselective binding to muscarinic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation/borylation-protodeboronation of a homoallyl carbamate, which is then subjected to further reactions to introduce the hydroxymethyl group . The final step involves esterification with formic acid under mild conditions to yield the formate ester.

Industrial Production Methods

Industrial production of ®-5-Hydroxymethyl Tolterodine Formate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to enhance reaction efficiency and product purity. The use of diisobutylaluminum hydride (DIBAL) as a reducing agent and optimized reaction temperatures are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxymethyl Tolterodine Formate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The formate ester can be reduced to yield the free hydroxymethyl compound.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Free hydroxymethyl Tolterodine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-Hydroxymethyl Tolterodine Formate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Hydroxymethyl Tolterodine Formate involves its binding to muscarinic receptors in the bladder, thereby inhibiting bladder contractions. This action is mediated through the blockade of acetylcholine binding, which prevents the activation of the receptor and subsequent intracellular signaling pathways that lead to muscle contraction .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C24H33NO5
  • Molecular Weight : 415.53 g/mol
  • Purity : >95% (HPLC)
  • Role : Active metabolite contributing to Tolterodine’s efficacy .

Comparison with Structurally and Functionally Related Compounds

Tolterodine and Its Primary Metabolites

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
Tolterodine 124937-51-5 C22H31NO2 341.49 Parent drug; metabolized via CYP2D6 (5-HM formation) and CYP3A4 (N-dealkylation) .
(R)-5-Hydroxymethyl Tolterodine Formate 380636-49-7 C24H33NO5 415.53 Active metabolite; contributes to antimuscarinic effects .
5-Carboxy Tolterodine Formate 70028-95-4 C22H29NO5 387.47 Terminal oxidation product; limited pharmacological activity .
N-Dealkylated Tolterodine C16H21NO 255.36 Inactive metabolite formed via CYP3A4; no therapeutic contribution .

Key Findings :

  • The (R)-enantiomer of 5-hydroxymethyl metabolite is critical for efficacy, while the (S)-enantiomer shows reduced activity .
  • 5-Carboxy Tolterodine accounts for 51% of urinary metabolites but lacks significant receptor affinity .

Stereoisomers and Deuterated Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
(S)-5-Hydroxymethyl Tolterodine Formate 260389-90-0 C24H33NO5 415.53 Less active enantiomer; used in pharmacokinetic studies .
(R)-5-Hydroxymethyl Tolterodine-d14 C22H17D14NO2 355.57 Deuterated internal standard for bioanalytical assays .

Key Findings :

  • Stereoselective metabolism dictates therapeutic potency, with the (R)-form being dominant .
  • Deuterated analogs are critical for mass spectrometry-based quantification in clinical studies .

Key Findings :

  • Impurities like Lactone and O-Benzyl derivatives are tightly controlled to ensure drug safety .
  • The Cinchonidine Salt intermediate enables enantioselective synthesis of the (R)-form .

Species-Specific Metabolism

  • Humans, Mice, Dogs : Predominant formation of 5-HM via CYP2D6, correlating with therapeutic effects .
  • Rats : Extensive hydroxylation of the benzene ring, leading to divergent metabolite profiles .

Biological Activity

(R)-5-Hydroxymethyl Tolterodine Formate, a derivative of tolterodine, is primarily investigated for its antimuscarinic properties, particularly in the treatment of overactive bladder (OAB). This compound is notable for its improved pharmacokinetic profile and efficacy compared to its parent compound, tolterodine. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound acts as a selective antagonist of muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. By inhibiting these receptors, the compound reduces detrusor muscle overactivity, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in various studies. Notably, it has a lower logD value (0.74) compared to tolterodine (1.83), indicating reduced lipophilicity and potentially lower permeability across the blood-brain barrier . This characteristic may contribute to a more favorable side effect profile.

Case Study Overview

A series of clinical trials have evaluated the efficacy of this compound in managing OAB symptoms. In one study involving 1,529 subjects aged 20-93 years, patients receiving extended-release formulations showed significant improvements in urinary control compared to placebo groups .

Data Summary

The following table summarizes key findings from clinical trials assessing the effectiveness of this compound:

StudyTreatment GroupChange in Incontinence Episodes/Weekp-value
Study A2 mg q.d.-3.8 (SD 6.1)<0.0001
Study B4 mg q.d.-4.7 (SD 7.6)<0.0001
Study CCombination Therapy-4.0 (SD 6.0)<0.0001

These results indicate a statistically significant reduction in weekly incontinence episodes for patients treated with this compound compared to placebo.

Safety Profile

The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with fewer central nervous system side effects than traditional antimuscarinic agents like tolterodine . Adverse effects reported include dry mouth and constipation but at lower rates than those observed with other antimuscarinics.

Q & A

Basic Research Questions

Q. What are the established metabolic pathways for (R)-5-Hydroxymethyl Tolterodine Formate, and how do they influence experimental design?

this compound (5-HM) is the primary active metabolite of Tolterodine, formed via hepatic CYP2D6-mediated oxidation. In CYP2D6 "poor metabolizers" (7% of the population), alternative CYP3A4-mediated pathways dominate, yielding negligible 5-HM and higher Tolterodine serum concentrations . Experimental designs must account for metabolic variability by:

  • Genotyping subjects for CYP2D6 polymorphisms.
  • Using in vitro hepatocyte models to compare metabolic rates between CYP2D6 and CYP3A4 pathways.
  • Validating metabolite ratios via LC-MS/MS in plasma/urine .

Q. How is receptor binding affinity and selectivity for this compound determined experimentally?

Competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]NMS) in tissues (e.g., bladder, salivary glands, heart) are standard. (R)-5-HM exhibits nM-range Ki values for mAChR subtypes:

  • M1 : 2.3 nM
  • M2 : 2.0 nM
  • M3 : 2.5 nM
  • M4/M5 : 2.8–2.9 nM .
    Tissue selectivity (e.g., bladder vs. salivary glands) is assessed using organ bath experiments in isolated detrusor muscle .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for plasma/urine quantification .
  • Chiral chromatography to resolve enantiomers and confirm (R)-configuration purity (>98%) .
  • Validation parameters: Limit of detection (LOD), linearity (1–100 ng/mL), and recovery rates in spiked samples .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

In CYP2D6 "extensive metabolizers," systemic clearance of Tolterodine is ~30 L/h, with 5-HM contributing to >80% of efficacy. In "poor metabolizers," Tolterodine exposure increases 7-fold, but 5-HM levels are negligible, necessitating dose adjustments . Advanced PK modeling should:

  • Incorporate population pharmacokinetics to stratify subjects by CYP2D6 phenotype.
  • Use mechanistic PK-PD models linking bladder mAChR occupancy to urinary frequency reduction .

Q. What methodological approaches resolve contradictions in reported receptor selectivity data for this compound?

Discrepancies in tissue selectivity (e.g., bladder vs. heart) arise from assay conditions (e.g., buffer pH, temperature) or receptor density variations. To address this:

  • Normalize binding data to tissue-specific receptor expression (qRT-PCR or Western blot).
  • Compare functional antagonism (e.g., carbachol-induced contraction in bladder vs. heart) .
  • Apply Schild regression analysis to quantify potency shifts under varying conditions .

Q. How does enantiomeric purity of this compound impact preclinical efficacy studies?

The (S)-enantiomer exhibits lower mAChR affinity (Ki >10 nM), potentially diluting efficacy. Rigorous quality control includes:

  • Chiral HPLC with polarimetric detection to confirm ≥98% (R)-enantiomer purity .
  • In vivo enantiomer stability assays to rule out racemization during metabolism .

Q. What strategies optimize in vivo study designs to account for active metabolite accumulation?

  • Use cannulated animal models for continuous plasma sampling to track Tolterodine and 5-HM kinetics.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific metabolite distribution .
  • Include bladder-specific outcome measures (e.g., cystometry in rodents) to correlate mAChR occupancy with functional effects .

Q. Methodological Best Practices

  • Experimental Replication : Validate receptor binding data across ≥3 independent assays to address variability .
  • Ethical Reporting : Disclose enantiomer purity, metabolic phenotypes, and funding sources per ICMJE guidelines .
  • Data Contradiction Analysis : Use funnel plots or sensitivity analysis to identify outlier studies in meta-reviews .

Properties

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSFRJSZLSBBRR-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

(R)-5-Hydroxymethyl Tolterodine Formate
(R)-5-Hydroxymethyl Tolterodine Formate
(R)-5-Hydroxymethyl Tolterodine Formate
(R)-5-Hydroxymethyl Tolterodine Formate
(R)-5-Hydroxymethyl Tolterodine Formate

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